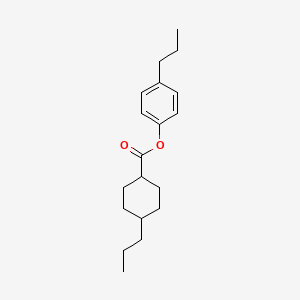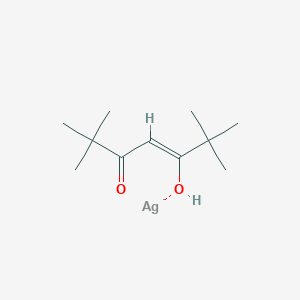
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is a compound that combines an organic molecule with a silver ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver typically involves the reaction of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one with a silver salt, such as silver nitrate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving additional steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other forms with different oxidation states.
Substitution: The silver ion can be substituted with other metal ions or organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different metal ions or organic groups.
Aplicaciones Científicas De Investigación
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for its potential use in antimicrobial coatings and treatments.
Industry: Utilized in the development of new materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt microbial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also play a role in enhancing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Silver nitrate: A common silver compound with antimicrobial properties.
Silver sulfadiazine: Used in medical applications for its antimicrobial effects.
Silver acetate:
Uniqueness
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is unique due to its specific combination of an organic molecule with a silver ion, which may confer distinct chemical and biological properties compared to other silver compounds
Propiedades
Fórmula molecular |
C11H20AgO2 |
|---|---|
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-; |
Clave InChI |
ZUKBNGVKKKAFAJ-CFYXSCKTSA-N |
SMILES isomérico |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13400441.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
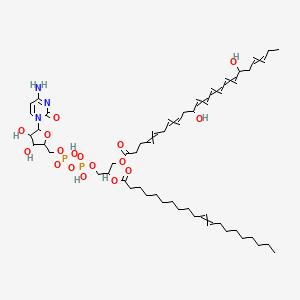
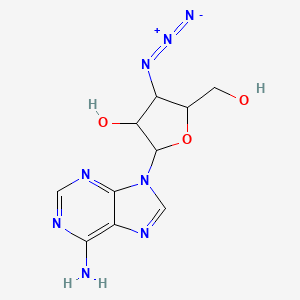
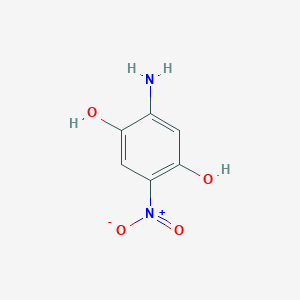
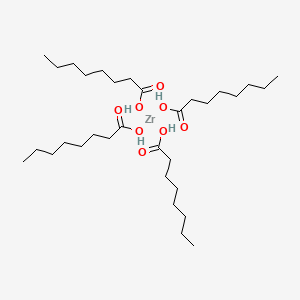

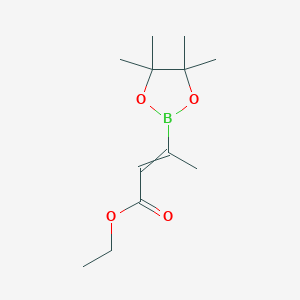
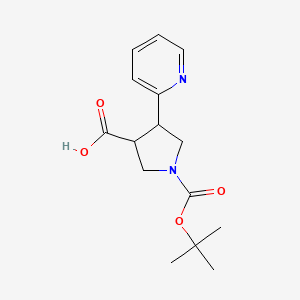
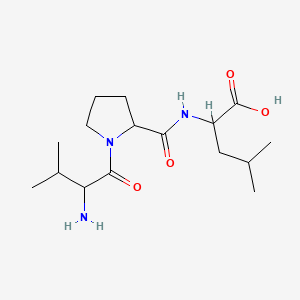
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
